m-PEG3-succinimidyl carbonate

説明

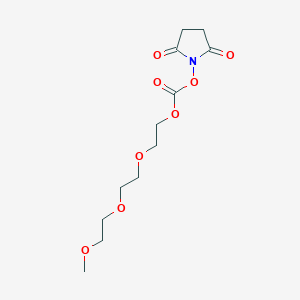

Structure

3D Structure

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[2-(2-methoxyethoxy)ethoxy]ethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO8/c1-17-4-5-18-6-7-19-8-9-20-12(16)21-13-10(14)2-3-11(13)15/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUAHGNZBWSEIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to m-PEG3-Succinimidyl Carbonate: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of m-PEG3-succinimidyl carbonate, a valuable crosslinking agent in bioconjugation, proteomics, and drug delivery systems. Detailed experimental protocols for its application in protein PEGylation are also presented, along with methods for the purification and characterization of the resulting conjugates.

Core Properties of this compound

This compound is a PEG linker containing a succinimidyl carbonate reactive group at one end and a methoxy (B1213986) group at the other.[1] The succinimidyl carbonate group is highly reactive towards primary amines, such as those found on the lysine (B10760008) residues of proteins, forming stable carbamate (B1207046) (urethane) bonds.[2][3][4] The short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the molecule and the resulting conjugate.[1][5]

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| Chemical Name | (2,5-dioxopyrrolidin-1-yl) 2-[2-(2-methoxyethoxy)ethoxy]ethyl carbonate | [4][6] |

| Synonyms | m-PEG3-SC, MeO-PEG3-NHS carbonate | [6] |

| CAS Number | 477775-77-2 | [4][7] |

| Molecular Formula | C12H19NO8 | [4][6][8] |

| Molecular Weight | 305.28 g/mol | [4][6][8] |

| Appearance | Typically exists as a solid at room temperature. | [4] |

| Solubility | Soluble in water, aqueous buffers, DMSO, DMF, chloroform, and methylene (B1212753) chloride. Less soluble in alcohol and toluene. Insoluble in ether. | [4][9] |

| Storage Conditions | Store at -20°C in a desiccated environment.[5][10][11] For long-term storage of solutions, store at -80°C.[11] Avoid repeated freeze-thaw cycles. | [11] |

| Reactivity | Reacts with primary amines to form stable carbamate (urethane) bonds.[2][3] | |

| Stability | The succinimidyl carbonate group is susceptible to hydrolysis, especially at higher pH.[11][12] |

Experimental Protocols: Protein PEGylation

The following sections provide a detailed methodology for the PEGylation of a model protein using this compound. This protocol is a general guideline and may require optimization for specific proteins and applications.

Reaction Principle

The fundamental reaction involves the nucleophilic attack of a primary amine on the protein with the succinimidyl carbonate group of the m-PEG3-linker, leading to the formation of a stable carbamate linkage and the release of N-hydroxysuccinimide (NHS).

Materials

-

Protein of interest (e.g., Lysozyme)

-

This compound

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3 (Amine-free)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification System: Size-exclusion chromatography (SEC) or Ion-exchange chromatography (IEX) columns

-

Dialysis tubing or centrifugal filters

Experimental Workflow

The following diagram illustrates the general workflow for protein PEGylation.

Detailed Procedure

1. Preparation of Reagents:

-

Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. Ensure the buffer is free from primary amines (e.g., Tris or glycine) as they will compete with the target protein for reaction with the this compound.[12]

-

m-PEG3-SC Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[12]

2. Conjugation Reaction:

-

Calculate the required amount of m-PEG3-SC stock solution to achieve a 10- to 20-fold molar excess over the protein. The optimal molar ratio may need to be determined empirically for each specific protein.

-

Slowly add the calculated volume of the m-PEG3-SC stock solution to the protein solution while gently stirring.

-

Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.[12] The optimal reaction time can vary depending on the protein.

3. Quenching the Reaction:

-

To stop the reaction and consume any unreacted this compound, add the quenching buffer to a final concentration of 50-100 mM.[12]

-

Incubate for an additional 15-30 minutes at room temperature.

4. Purification of the PEGylated Protein:

-

The purification method of choice will depend on the properties of the protein and the degree of PEGylation. Common methods include:

-

Size-Exclusion Chromatography (SEC): This method is effective at separating the larger PEGylated protein from the smaller unreacted protein and excess PEG reagent.

-

Ion-Exchange Chromatography (IEX): The attachment of the neutral PEG chain can alter the overall charge of the protein, allowing for separation of mono-, di-, and poly-PEGylated species from the unmodified protein.

-

Dialysis or Tangential Flow Filtration: These methods can be used to remove unreacted PEG and byproducts.

-

5. Characterization of the Conjugate:

-

SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein compared to the native protein.

-

Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To confirm the molecular weight of the conjugate and determine the degree of PEGylation.

-

HPLC (e.g., RP-HPLC or IEX-HPLC): To assess the purity of the PEGylated product and separate different PEGylated species.

Key Considerations and Troubleshooting

-

pH of the Reaction: The optimal pH for the reaction of succinimidyl carbonates with primary amines is typically between 7.2 and 8.5.[12] At lower pH, the amine groups are protonated and less reactive. At higher pH, the rate of hydrolysis of the succinimidyl carbonate increases significantly, reducing the conjugation efficiency.

-

Hydrolysis: The succinimidyl carbonate group is susceptible to hydrolysis in aqueous solutions. It is crucial to prepare the m-PEG3-SC stock solution in an anhydrous solvent and use it immediately.

-

Molar Excess: The optimal molar excess of the PEG reagent needs to be determined for each protein to achieve the desired degree of labeling while minimizing side reactions and the formation of poly-PEGylated species.

-

Purification: The choice of purification method is critical to obtaining a homogenous product. A combination of chromatography techniques may be necessary for complex reaction mixtures.

This guide provides a foundational understanding of the properties and applications of this compound. For specific applications, further optimization of the described protocols is recommended to achieve the desired results.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]

- 4. m-PEG-Succinimidyl Carbonate, MW 750 | BroadPharm [broadpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. Structural and biological characterization of pegylated recombinant interferon alpha-2b and its therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PEGylated interferon-alpha2b: a branched 40K polyethylene glycol derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural and biologic characterization of pegylated recombinant IFN-alpha2b - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 10. Purification and Production of Pegylated Proteins using Membrane Processes - Blacklight [etda.libraries.psu.edu]

- 11. biopharminternational.com [biopharminternational.com]

- 12. discovery.researcher.life [discovery.researcher.life]

m-PEG3-succinimidyl carbonate mechanism of action with primary amines.

An In-depth Technical Guide to the Mechanism of Action of m-PEG3-Succinimidyl Carbonate with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-poly(ethylene glycol)-succinimidyl carbonate (m-PEG-SC) derivatives are crucial reagents in bioconjugation, enabling the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to proteins, peptides, antibodies, and other biomolecules. This process, known as PEGylation, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The this compound linker specifically provides a short, discrete PEG chain (n=3) that is both hydrophilic and biocompatible. This guide provides a detailed examination of the chemical mechanism, reaction kinetics, and experimental considerations for the conjugation of this compound to primary amines.

The Core Reaction Mechanism

The fundamental reaction between this compound and a primary amine is a nucleophilic acyl substitution. The succinimidyl carbonate group is a highly reactive N-hydroxysuccinimide (NHS) ester of a carbonic acid. The primary amine (-NH₂), present on lysine (B10760008) residues and the N-terminus of proteins, acts as the nucleophile.

The reaction proceeds as follows:

-

Nucleophilic Attack: The deprotonated primary amine, with its lone pair of electrons, attacks the electrophilic carbonyl carbon of the succinimidyl carbonate.[1]

-

Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, and the N-hydroxysuccinimide (NHS) moiety is released as a leaving group.

-

Product Formation: A stable carbamate (B1207046) (or urethane) linkage is formed between the PEG linker and the target molecule.[2][3][4]

This reaction results in the formation of a stable, covalent bond, which is more resistant to hydrolysis than ester bonds.[5][6]

Critical Reaction Parameters

The success and efficiency of the conjugation reaction are highly dependent on several key parameters, most notably pH.

The Role of pH

The pH of the reaction buffer is the most critical factor influencing the yield of the conjugation.[7][8] It governs a delicate balance between the nucleophilicity of the target amine and the stability of the succinimidyl carbonate ester.

-

Amine Nucleophilicity: A primary amine must be in its unprotonated, nucleophilic state (-NH₂) to react with the NHS ester. At acidic or neutral pH, primary amines are predominantly in their protonated, non-reactive ammonium (B1175870) form (-NH₃⁺). As the pH increases above the pKa of the amine (for lysine, the ε-amino group pKa is ~10.5), the concentration of the reactive, deprotonated form increases.

-

NHS Ester Hydrolysis: The succinimidyl carbonate group is susceptible to hydrolysis, a competing reaction where water acts as the nucleophile instead of the target amine. The rate of this hydrolysis reaction increases significantly with increasing pH.[9][10]

Due to this trade-off, the optimal pH for the reaction is typically in the range of pH 8.3 to 8.5 .[7][8][10][11] A broader functional range is often cited as pH 7.2 to 9.0.[9]

Buffers and Solvents

The choice of buffer is critical to maintain the optimal pH and to avoid competing reactions.

-

Recommended Buffers: Amine-free buffers such as 0.1 M sodium bicarbonate, 0.1 M phosphate (B84403) buffer, borate (B1201080) buffer, or HEPES are suitable.[7][9][10][11]

-

Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester, significantly reducing the conjugation yield.[9][10]

Since this compound can have limited aqueous solubility, it is often first dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[7][8][10] It is crucial to use high-quality, amine-free DMF, as it can degrade to dimethylamine, which will react with the NHS ester.[8]

Quantitative Data Summary

The stability of the NHS ester and the kinetics of the reaction are key quantitative parameters.

| Parameter | Condition | Value | Reference |

| Optimal Reaction pH | Aqueous Buffer | 8.3 - 8.5 | [7][8][10][11] |

| Functional Reaction pH | Aqueous Buffer | 7.2 - 9.0 | [9] |

| NHS Ester Half-life | pH 7.0, 0°C | 4 - 5 hours | [9] |

| NHS Ester Half-life | pH 8.6, 4°C | 10 minutes | [9] |

| SC Ester Hydrolysis Half-life | General Aqueous Solution | < 5 minutes | [3] |

| Reaction Temperature | Standard Protocol | Room Temperature or 4°C | [9] |

| Reaction Time | Standard Protocol | 30 minutes - 4 hours (RT) or overnight (4°C) | [7][11][12] |

| Molar Excess of PEG Reagent | Typical Starting Point | 10- to 20-fold over biomolecule | [10][12] |

Note: The half-life of succinimidyl carbonate (SC) esters can be shorter than other NHS esters, highlighting the need for prompt use after dissolution.[3]

Detailed Experimental Protocol

This section provides a generalized protocol for the conjugation of a protein with this compound.

Materials

-

Protein of interest (1-10 mg/mL)

-

This compound

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0[12]

-

Purification System: Desalting column (e.g., gel filtration) or dialysis system suitable for the biomolecule.[7][11]

Procedure

-

Biomolecule Preparation:

-

If the protein is in an amine-containing buffer (like Tris), perform a buffer exchange into the Reaction Buffer.

-

Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.

-

-

Reagent Calculation:

-

m-PEG3-SC Stock Solution Preparation:

-

Equilibrate the vial of m-PEG3-SC to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a stock solution (e.g., 10 mM) of the m-PEG3-SC in anhydrous DMSO.[10] Do not store the reagent in solution.

-

-

Conjugation Reaction:

-

Quenching the Reaction:

-

To stop the reaction and consume any unreacted m-PEG3-SC, add Quenching Buffer to a final concentration of 50-100 mM.[12]

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

Stability of the Resulting Carbamate Linkage

The carbamate bond formed during the reaction is significantly more stable than an ester bond, which is a key advantage for in vivo applications.[5][6] Carbamates exhibit good chemical and proteolytic stability, making them a reliable linkage for bioconjugates intended for therapeutic use.[5][6][13] This stability ensures that the PEG moiety remains attached to the biomolecule, conferring its beneficial properties throughout the intended biological lifetime of the conjugate.

Conclusion

The reaction of this compound with primary amines is a robust and efficient method for PEGylation. A thorough understanding of the underlying nucleophilic acyl substitution mechanism and the critical influence of pH on both amine reactivity and ester hydrolysis is paramount for success. By carefully controlling reaction conditions, particularly pH and buffer composition, and following a structured experimental protocol, researchers can achieve high yields of well-defined, stably linked bioconjugates for a wide range of applications in research and drug development.

References

- 1. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methoxy PEG Succinimidyl Carbonate - JenKem [jenkemusa.com]

- 3. creativepegworks.com [creativepegworks.com]

- 4. creativepegworks.com [creativepegworks.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. interchim.fr [interchim.fr]

- 8. lumiprobe.com [lumiprobe.com]

- 9. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. benchchem.com [benchchem.com]

- 13. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Navigating Bioconjugation: A Technical Guide to the Solubility and Stability of m-PEG3-Succinimidyl Carbonate in Aqueous Buffers

For researchers, scientists, and drug development professionals, the precise control of bioconjugation reactions is paramount. The efficacy of modifying proteins, peptides, and other biomolecules with polyethylene (B3416737) glycol (PEG) linkers hinges on a thorough understanding of the reagents' properties. This in-depth technical guide focuses on a key building block in this field: m-PEG3-succinimidyl carbonate. We will explore its solubility and stability in aqueous buffers, providing quantitative data, detailed experimental protocols, and logical workflows to ensure successful and reproducible conjugation outcomes.

Core Concepts: Understanding this compound

This compound is a heterobifunctional linker composed of three key components: a methoxy-terminated triethylene glycol (m-PEG3) moiety, a succinimidyl carbonate reactive group, and a stable linker connecting them. The m-PEG3 portion imparts hydrophilicity, enhancing the aqueous solubility of the molecule and the resulting conjugate.[1] The succinimidyl carbonate group is a highly reactive N-hydroxysuccinimide (NHS) ester designed for efficient coupling with primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins, to form stable carbamate (B1207046) bonds.[2]

Solubility Profile in Aqueous and Organic Media

The solubility of this compound is a critical factor for its handling, reaction setup, and purification. The presence of the hydrophilic PEG3 spacer significantly influences its solubility characteristics.

While precise quantitative solubility data for this compound is not extensively published in the literature, its solubility in aqueous buffers is generally characterized as moderate to high.[2] The PEG3 linker plays a crucial role in enhancing its solubility in aqueous environments.[1] For context, a related compound, m-PEG3-Amine, has shown solubility of at least 2.5 mg/mL in a formulation containing DMSO, PEG300, Tween-80, and saline.

For practical applications, this compound is also readily soluble in polar aprotic organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[2] These solvents are commonly used to prepare concentrated stock solutions before dilution into the final aqueous reaction buffer.[2]

Table 1: Qualitative and Contextual Solubility of this compound and a Related Compound

| Solvent | Expected Solubility of this compound | Notes |

| Aqueous Buffers (e.g., PBS, pH 7.4) | Moderately to Highly Soluble | The hydrophilic PEG3 linker significantly enhances aqueous solubility.[1][2] |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A common solvent for preparing concentrated stock solutions of crosslinkers.[2] |

| Dimethylformamide (DMF) | Highly Soluble | Another frequently used solvent for dissolving NHS esters prior to conjugation.[2] |

| Reference Compound: m-PEG3-Amine | ||

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Provides an indication of the solubility of the m-PEG3 backbone in a complex solvent system. |

Stability Profile: The Critical Role of Hydrolysis

The stability of this compound in aqueous solutions is primarily governed by the hydrolysis of the succinimidyl carbonate group. This hydrolysis is a competing reaction to the desired conjugation with primary amines and is highly dependent on both pH and temperature.[2]

Succinimidyl carbonates are generally considered to be more stable in aqueous solutions compared to many other types of NHS esters.[2] The hydrolysis of the active ester results in the release of N-hydroxysuccinimide (NHS) and the regeneration of the original carboxyl group on the PEG linker, rendering it inactive for amine coupling.

Quantitative stability data indicates that a generic succinimidyl carbonate (SC) has a hydrolysis half-life of approximately 20.4 minutes at pH 8.0 and 25°C. A general rule of thumb for NHS esters is that the half-life roughly triples for every one-unit decrease in pH.[2] This allows for the estimation of stability across a range of buffer conditions.

Table 2: Hydrolysis Half-life of Succinimidyl Carbonate in Aqueous Buffer at 25°C

| pH | Half-life (minutes) | Basis of Value |

| 8.0 | 20.4 | Measured Value |

| 7.0 | ~61.2 | Estimated |

| 6.0 | ~183.6 | Estimated |

Estimates are based on the principle that the half-life triples with each unit decrease in pH.[2]

Higher temperatures will also accelerate the rate of hydrolysis.[2] Therefore, for optimal conjugation efficiency, it is crucial to work within a pH range that balances the reactivity of the primary amines with the stability of the succinimidyl carbonate. The recommended pH range for amine coupling is typically between 7.0 and 8.5.[2]

Experimental Protocols

Protocol for Determining Aqueous Solubility

This protocol outlines a method to determine the equilibrium solubility of this compound in a specific aqueous buffer.[2]

Materials:

-

This compound

-

Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

0.22 µm syringe filters

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer to ensure saturation.

-

Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

-

After incubation, visually confirm that undissolved solid remains.

-

Centrifuge the suspension at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.[2]

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.[2]

-

Determine the concentration of the dissolved this compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry (measuring the absorbance of the NHS leaving group after hydrolysis) or a calibrated HPLC method.

-

The determined concentration represents the aqueous solubility of the compound under the tested conditions.

Protocol for Determining Hydrolysis Rate

This protocol describes a method to measure the rate of hydrolysis of this compound by monitoring the release of the NHS leaving group.[2]

Materials:

-

This compound

-

Aqueous buffers at various pH values (e.g., pH 7.0, 8.0, 9.0)

-

Anhydrous DMSO or DMF

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

Quartz cuvettes

Procedure:

-

Prepare a concentrated stock solution of this compound in anhydrous DMSO or DMF.

-

Set the UV-Vis spectrophotometer to monitor the absorbance at 260 nm, which is the characteristic absorbance of the released NHS.

-

Equilibrate the buffer in the cuvette to the desired temperature (e.g., 25°C).

-

To initiate the hydrolysis reaction, add a small volume of the stock solution to the buffer in the cuvette and mix rapidly.

-

Immediately begin recording the absorbance at 260 nm over time until the absorbance reaches a plateau, indicating complete hydrolysis.[2]

-

The pseudo-first-order rate constant (k_obs) for hydrolysis can be determined by fitting the absorbance data to a first-order kinetic model.

-

The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k_obs.

Logical Workflow for Bioconjugation

The successful use of this compound in bioconjugation relies on a logical workflow that considers its properties. The primary reaction is the aminolysis of the succinimidyl carbonate by a primary amine on the target molecule, forming a stable carbamate linkage. The main competing reaction is the hydrolysis of the succinimidyl carbonate.

References

Molecular weight and formula of m-PEG3-succinimidyl carbonate.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG3-succinimidyl carbonate, a heterobifunctional crosslinker pivotal in modern bioconjugation and drug development. This document outlines its chemical and physical properties, detailed experimental protocols for its application, and visual representations of key experimental workflows and mechanisms of action.

Core Properties of this compound

This compound is a versatile PEG linker featuring a methoxy-terminated triethylene glycol spacer and an N-hydroxysuccinimide (NHS) carbonate reactive group. The methoxy-PEG portion imparts hydrophilicity and flexibility to the molecule, which can enhance the solubility and pharmacokinetic properties of the conjugated biomolecule. The succinimidyl carbonate group is highly reactive towards primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins, forming stable urethane (B1682113) linkages.

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₉NO₈ | [1] |

| Molecular Weight | 305.28 g/mol | [1] |

| CAS Number | 477775-77-2 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water, DMSO, DMF | |

| Reactive Group | Succinimidyl Carbonate (NHS Ester) | |

| Reacts With | Primary Amines (-NH₂) | |

| Resulting Linkage | Urethane Bond | [2] |

The stability of the succinimidyl carbonate group is paramount for successful conjugation and is highly dependent on pH. The primary competing reaction is hydrolysis. The table below provides the hydrolysis half-life of a generic PEG-succinimidyl carbonate at various pH levels, which serves as a valuable reference for experimental design.

| pH | Temperature (°C) | Hydrolysis Half-life (minutes) |

| 8.0 | 25 | 20.4 |

Note: This data is for a generic PEG-Succinimidyl Carbonate (SC) and provides a close approximation for this compound.[3]

Experimental Protocols

This section provides detailed methodologies for the application of this compound in protein modification, a common application in drug development and research.

Protocol: PEGylation of Bovine Serum Albumin (BSA)

This protocol outlines a general procedure for the covalent attachment of this compound to Bovine Serum Albumin (BSA), a model protein.

Materials:

-

This compound

-

Bovine Serum Albumin (BSA)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3 (or phosphate-buffered saline, PBS, pH 7.2-7.5)

-

Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Preparation of BSA Solution: Dissolve BSA in the reaction buffer to a final concentration of 2-5 mg/mL. Ensure the buffer is free from primary amines (e.g., Tris or glycine) as they will compete with the desired reaction.

-

Preparation of this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved this compound to the BSA solution. The optimal molar ratio may need to be determined empirically for specific applications.

-

Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.

-

-

Quenching the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted this compound. Incubate for 30 minutes at room temperature.

-

Purification of the PEGylated Protein: Remove excess, unreacted PEG linker and quenching buffer components from the PEGylated BSA using size-exclusion chromatography or dialysis.

-

Characterization: Confirm the successful PEGylation and determine the extent of modification using techniques such as SDS-PAGE (which will show an increase in molecular weight for the conjugated protein), MALDI-TOF mass spectrometry, or HPLC.[4]

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz are provided below to illustrate key processes involving this compound.

This compound is a fundamental tool in bioconjugation, enabling the development of advanced therapeutics and research reagents.[5] Its well-defined structure and reactivity allow for precise modification of biomolecules, leading to improved efficacy and stability. A thorough understanding of its properties and reaction conditions is essential for its successful implementation in research and drug development.

References

An In-depth Technical Guide to m-PEG3-Succinimidyl Carbonate: A Core Component in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-succinimidyl carbonate (m-PEG3-SC), a heterobifunctional crosslinker pivotal in the field of bioconjugation. This document delves into the core functionalities of its key chemical groups, presents quantitative data, and offers detailed experimental protocols for its application, particularly in the PEGylation of proteins and other biomolecules.

Unveiling the Key Functional Groups

The efficacy of m-PEG3-succinimidyl carbonate as a bioconjugation reagent is rooted in the distinct properties of its two primary functional groups: the methoxy-polyethylene glycol (m-PEG) chain and the succinimidyl carbonate (SC) reactive group.

1.1. The Methoxy-Polyethylene Glycol (m-PEG) Group:

The m-PEG component is a linear polymer chain consisting of three repeating ethylene (B1197577) glycol units, capped with a methoxy (B1213986) group at one end. This inert and hydrophilic chain imparts several advantageous properties to the molecule and, subsequently, to the conjugated biomolecule:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain significantly increases the aqueous solubility of the reagent and the resulting bioconjugate.[1] This is crucial for maintaining the stability and activity of proteins and peptides in physiological environments.

-

Biocompatibility and Reduced Immunogenicity: PEG is well-known for its biocompatibility and its ability to shield the conjugated molecule from the host's immune system, thereby reducing its immunogenicity.

-

Improved Pharmacokinetics: The attachment of the PEG chain increases the hydrodynamic radius of the conjugated molecule, leading to reduced renal clearance and a longer circulation half-life in vivo.

-

Steric Hindrance: The flexible PEG chain can provide a steric shield, protecting the attached biomolecule from proteolytic degradation.

1.2. The Succinimidyl Carbonate (SC) Group:

The succinimidyl carbonate group is a highly reactive N-hydroxysuccinimide (NHS) ester.[2] This functional group is responsible for the covalent attachment of the m-PEG3 linker to the target molecule.

-

Amine Reactivity: The SC group readily reacts with primary and secondary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form a stable carbamate (B1207046) (urethane) linkage.[2][3][4] This reaction is highly efficient under mild basic conditions (pH 7.2-8.5).[5]

-

High Reactivity and Competing Hydrolysis: Succinimidyl carbonates are among the more reactive NHS esters.[2] However, in aqueous solutions, the SC group is susceptible to hydrolysis, where it reacts with water to form an unstable intermediate that subsequently breaks down, rendering the reagent inactive. This competing hydrolysis reaction is a critical factor to consider during experimental design. The hydrolysis rate increases with higher pH and temperature.[1]

Quantitative Data Summary

The following table summarizes the key quantitative specifications for this compound, compiled from various sources. These values are essential for accurate experimental design and execution.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₉NO₈ | PubChem CID 51340961[6] |

| Molecular Weight | 305.28 g/mol | PubChem CID 51340961, DC Chemicals[6][7] |

| Purity | Typically ≥95% or ≥98% | DC Chemicals, Shanghai Amole Biotechnology[8] |

| Physical State | White to off-white solid or oil | |

| Solubility | Soluble in water, DMF, DMSO | BroadPharm, BenchChem[1][3] |

| Storage Conditions | -20°C, protected from moisture | BroadPharm[3] |

Note: Purity and physical state can vary between suppliers.

Reaction Mechanism and Experimental Workflow

The fundamental application of this compound is the covalent modification of biomolecules containing primary amines. The following sections detail the reaction mechanism and a general experimental workflow for protein PEGylation.

3.1. Reaction of m-PEG3-SC with a Primary Amine

The reaction proceeds via a nucleophilic acyl substitution. The deprotonated primary amine on the target molecule acts as a nucleophile, attacking the carbonyl carbon of the succinimidyl carbonate. This leads to the formation of a stable carbamate bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.

3.2. Experimental Workflow for Protein PEGylation

A typical workflow for the PEGylation of a protein with this compound involves several key steps, from reagent preparation to purification and analysis of the final conjugate.

Detailed Experimental Protocol: Protein Labeling

This protocol provides a general guideline for the labeling of a protein with this compound. The optimal conditions, such as the molar ratio of PEG reagent to protein, may need to be determined empirically for each specific application.

Materials:

-

This compound

-

Protein to be labeled

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 7.2-8.5 (must be free of primary amines, e.g., Tris)

-

Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.5

-

Purification system: Size-exclusion chromatography (SEC) column or dialysis cassettes with an appropriate molecular weight cutoff (MWCO)

-

Analytical tools: SDS-PAGE, UV-Vis spectrophotometer, mass spectrometer

Procedure:

-

Preparation of Protein Solution:

-

Dissolve or exchange the protein into the amine-free Reaction Buffer at a concentration of 1-10 mg/mL.

-

Ensure that any buffers containing primary amines (e.g., Tris) or stabilizing proteins (e.g., BSA) are removed.

-

-

Preparation of m-PEG3-SC Stock Solution:

-

Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. A typical concentration is 10-50 mg/mL.

-

Note: Due to susceptibility to hydrolysis, aqueous stock solutions are not recommended for storage.

-

-

PEGylation Reaction:

-

Calculate the required volume of the m-PEG3-SC stock solution to achieve the desired molar excess over the protein. A starting point is often a 10- to 50-fold molar excess of the PEG reagent.

-

While gently stirring the protein solution, add the m-PEG3-SC stock solution dropwise.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature will depend on the stability of the protein.

-

-

Quenching the Reaction:

-

To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.

-

Incubate for an additional 30 minutes at room temperature to ensure that all unreacted m-PEG3-SC is quenched.

-

-

Purification of the PEGylated Protein:

-

Remove the excess, unreacted PEG reagent and byproducts (NHS) by either size-exclusion chromatography (SEC) or dialysis.

-

For SEC, equilibrate the column with a suitable buffer (e.g., PBS) and elute the conjugate. The PEGylated protein will elute earlier than the unconjugated protein and the smaller reactants.

-

For dialysis, use a membrane with a MWCO that will retain the protein-PEG conjugate while allowing the smaller molecules to diffuse out.

-

-

Characterization of the Conjugate:

-

SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful PEGylation will result in a band shift, with the PEGylated protein migrating slower than the unmodified protein.

-

Mass Spectrometry: Determine the degree of PEGylation (the number of PEG chains attached per protein molecule) by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

-

Functional Assays: Perform relevant functional assays to confirm that the biological activity of the protein is retained after PEGylation.

-

Conclusion

This compound is a versatile and powerful reagent for the modification of biomolecules. Its well-defined structure, featuring a hydrophilic PEG spacer and an amine-reactive succinimidyl carbonate group, enables the straightforward and efficient formation of stable bioconjugates with enhanced solubility and improved pharmacokinetic profiles. A thorough understanding of its chemical properties, reaction mechanism, and the critical parameters of the conjugation protocol is essential for its successful application in research, diagnostics, and the development of next-generation protein therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. creativepegworks.com [creativepegworks.com]

- 3. m-PEG-Succinimidyl Carbonate, MW 5,000 | BroadPharm [broadpharm.com]

- 4. m-PEG-Succinimidyl Carbonate, MW 2,000 | BroadPharm [broadpharm.com]

- 5. biotium.com [biotium.com]

- 6. This compound | C12H19NO8 | CID 51340961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound|COA [dcchemicals.com]

- 8. chemsrc.com [chemsrc.com]

The "m-PEG3" Moiety: A Technical Guide to its Significance in Chemical Nomenclature

For researchers, scientists, and drug development professionals, precision in chemical nomenclature is paramount. The term "m-PEG3" frequently appears in the context of bioconjugation, drug delivery, and materials science. This in-depth technical guide elucidates the significance of each component of the "m-PEG3" name, provides key quantitative data, outlines detailed experimental protocols for its use, and presents visual representations of its structure and reaction pathways.

Deciphering the Nomenclature: "m", "PEG", and "3"

The name "m-PEG3" is a concise representation of a specific chemical structure, with each part of the name conveying critical information:

-

"m": This prefix stands for methoxy (B1213986) , indicating the presence of a methyl group (CH₃) capping one end of the molecule via an ether linkage (-O-). This methoxy group renders the terminus of the polyethylene (B3416737) glycol chain inert, preventing unwanted crosslinking or reactions at that site. This monofunctional nature is crucial in applications where precise control over conjugation is required.

-

"PEG": This is an acronym for Polyethylene Glycol , a polymer composed of repeating ethylene (B1197577) glycol units (-O-CH₂-CH₂-). PEGs are well-known for their hydrophilicity, biocompatibility, and ability to increase the hydrodynamic size of conjugated molecules. This process, known as PEGylation, can improve the pharmacokinetic properties of therapeutic agents by reducing renal clearance and shielding them from enzymatic degradation and the host's immune system.[1][2]

-

"3": This number signifies the precise number of repeating ethylene glycol units in the polymer chain. Therefore, an "m-PEG3" moiety contains three -(O-CH₂-CH₂)- units. This discrete and well-defined chain length is a key feature of monodisperse PEG linkers, ensuring batch-to-batch consistency and simplifying the characterization of the final conjugate.

In essence, "m-PEG3" describes a short, monodisperse methoxy-terminated polyethylene glycol linker with three ethylene glycol repeating units.

Quantitative Data of Common m-PEG3 Derivatives

The "m-PEG3" core can be functionalized with various reactive groups at the non-methoxy end to facilitate conjugation to different target molecules. The table below summarizes the quantitative data for several common m-PEG3 derivatives.

| Derivative Name | Chemical Formula | Molecular Weight ( g/mol ) | Typical Purity | Key Reactive Group | Solubility |

| m-PEG3-acid | C₈H₁₆O₅ | 192.2 | >98% | Carboxylic Acid (-COOH) | Water, DMSO, DCM, DMF |

| m-PEG3-amine | C₇H₁₇NO₃ | 163.2 | >98% | Primary Amine (-NH₂) | Water, DMSO, DCM, DMF |

| m-PEG3-thiol | C₇H₁₆O₃S | 180.26 | >95% | Thiol (-SH) | DMSO |

| m-PEG3-alcohol | C₇H₁₆O₄ | 164.2 | >95% | Hydroxyl (-OH) | Water, DMSO, DCM, DMF |

| m-PEG3-mesylate | C₆H₁₄O₅S | 198.23 | >97% | Mesylate (-OMs) | DMSO |

Data sourced from various chemical suppliers.[3][4][5]

Experimental Protocols

The utility of m-PEG3 derivatives lies in their ability to covalently link molecules of interest. Below are detailed methodologies for common conjugation reactions involving m-PEG3-acid and m-PEG3-amine.

Protocol 1: Amide Bond Formation using m-PEG3-acid

This protocol describes the conjugation of an m-PEG3-acid to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule) using carbodiimide (B86325) chemistry.

Materials:

-

m-PEG3-acid

-

Amine-containing molecule

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

-

Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5 (must be amine-free)

-

Quenching Solution: 1 M Hydroxylamine HCl or 1 M Tris-HCl, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

-

Reagent Preparation:

-

Dissolve the m-PEG3-acid in anhydrous DMF or DMSO to a desired stock concentration (e.g., 100 mM).

-

Dissolve the amine-containing molecule in the Coupling Buffer.

-

Prepare fresh stock solutions of EDC (e.g., 10 mg/mL in ultrapure water) and NHS (e.g., 10 mg/mL in ultrapure water or DMSO) immediately before use.

-

-

Activation of Carboxylic Acid:

-

In a reaction vial, combine the m-PEG3-acid solution with EDC (1.5 to 5-fold molar excess over the acid) and NHS (1.5 to 5-fold molar excess over the acid) in the Activation Buffer.

-

Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester. The activation reaction is most efficient at a pH of 4.5-7.2.[6]

-

-

Conjugation Reaction:

-

Add the amine-containing molecule solution to the activated m-PEG3-NHS ester. A 1.5 to 10-fold molar excess of the amine over the acid is recommended.[7]

-

Adjust the pH of the reaction mixture to 7.2-8.0 using the Coupling Buffer. The reaction of the NHS-activated molecule with the primary amine is most efficient at this pH range.[6]

-

Allow the reaction to proceed for 2 hours to overnight at room temperature with gentle stirring.

-

-

Quenching:

-

Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to hydrolyze any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the m-PEG3 conjugate using an appropriate method such as reversed-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC) to remove excess reagents and unreacted starting materials.

-

Protocol 2: Amide Bond Formation using m-PEG3-amine

This protocol details the conjugation of an m-PEG3-amine to a carboxylic acid-containing molecule.

Materials:

-

m-PEG3-amine

-

Carboxylic acid-containing molecule

-

EDC and NHS (as in Protocol 1)

-

Activation Buffer and Coupling Buffer (as in Protocol 1)

-

Quenching Solution (as in Protocol 1)

-

Anhydrous DMF or DMSO

-

Purification system

Procedure:

-

Reagent Preparation:

-

Dissolve the m-PEG3-amine in the Coupling Buffer.

-

Dissolve the carboxylic acid-containing molecule in the Activation Buffer.

-

Prepare fresh EDC and NHS stock solutions.

-

-

Activation of Carboxylic Acid:

-

In a reaction vial, combine the carboxylic acid-containing molecule with EDC and NHS in the Activation Buffer.

-

Incubate for 15-30 minutes at room temperature.

-

-

Conjugation Reaction:

-

Add the m-PEG3-amine solution to the activated carboxylic acid. A common starting molar ratio is Molecule:EDC:NHS of 1:2:5 and a 10- to 50-fold molar excess of the m-PEG3-amine.[8]

-

Adjust the pH to 7.2-8.0 and let the reaction proceed for 2 hours to overnight at room temperature.

-

-

Quenching and Purification:

-

Follow the quenching and purification steps as outlined in Protocol 1.

-

Mandatory Visualizations

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: General structure of an m-PEG3 derivative.

Caption: Experimental workflow for m-PEG3-acid conjugation.

Caption: Pharmacokinetic advantages of PEGylation.

References

- 1. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]

- 2. PEGylation - Wikipedia [en.wikipedia.org]

- 3. m-PEG3-Amine, 74654-07-02 | BroadPharm [broadpharm.com]

- 4. m-PEG3-acid | 209542-49-4 [chemicalbook.com]

- 5. m-PEG3-SH | PROTAC Linker | TargetMol [targetmol.com]

- 6. broadpharm.com [broadpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Reaction of Succinimidyl Carbonate Groups with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

The succinimidyl carbonate (SC) group is a highly valuable reactive moiety in the field of bioconjugation and drug development. Its ability to efficiently react with various nucleophiles, primarily primary amines, has made it a cornerstone for the covalent attachment of molecules to proteins, peptides, and other biomolecules. This technical guide provides a comprehensive overview of the reaction mechanisms, quantitative data, and experimental protocols associated with the reaction of succinimidyl carbonates with key nucleophiles.

Core Reaction Principle: Nucleophilic Acyl Substitution

The fundamental reaction mechanism governing the reactivity of the succinimidyl carbonate group is nucleophilic acyl substitution . The carbonyl carbon of the carbonate is highly electrophilic due to the electron-withdrawing effects of the adjacent oxygen atoms and the N-hydroxysuccinimide (NHS) leaving group. This makes it susceptible to attack by nucleophiles.

The general mechanism proceeds in two steps:

-

Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon of the succinimidyl carbonate, leading to the formation of a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate collapses, and the stable N-hydroxysuccinimide (NHS) anion is eliminated, resulting in the formation of a new covalent bond between the nucleophile and the carbonyl carbon.

A critical competing reaction in aqueous environments is the hydrolysis of the succinimidyl carbonate group, where water acts as the nucleophile. This reaction leads to the formation of an unstable carbonic acid derivative that quickly decomposes to an alcohol and carbon dioxide, rendering the SC group inactive for conjugation. The rate of hydrolysis is significantly influenced by pH, increasing at higher pH values. Therefore, controlling the reaction pH is crucial for maximizing conjugation efficiency.

Reaction with Primary Amines (Aminolysis)

The reaction of succinimidyl carbonates with primary amines is the most common and well-established application of this chemistry, leading to the formation of stable carbamate (B1207046) linkages .[1][2] This reaction is widely used for labeling and crosslinking proteins and peptides.

Reaction Mechanism

The reaction proceeds via the general nucleophilic acyl substitution mechanism described above. The lone pair of electrons on the nitrogen atom of the primary amine attacks the carbonyl carbon of the succinimidyl carbonate. The subsequent departure of the NHS leaving group results in the formation of a stable carbamate bond.

dot

References

Literature review on the synthesis of PEG-based linkers.

An In-depth Technical Guide to the Synthesis of PEG-Based Linkers

Introduction

Poly(ethylene glycol), or PEG, has become an integral component in modern drug delivery and bioconjugation. Its unique properties, including high water solubility, biocompatibility, and lack of immunogenicity, make it an ideal polymer for improving the pharmacokinetic and pharmacodynamic profiles of therapeutic molecules. PEG-based linkers are bifunctional molecules that incorporate a PEG chain and are used to connect a payload, such as a small molecule drug or a biologic, to a targeting ligand or another molecule. The synthesis of these linkers is a critical aspect of drug development, as the linker's structure, length, and functionality can significantly impact the final conjugate's stability, efficacy, and safety.

This technical guide provides a comprehensive literature review of the synthesis of various PEG-based linkers. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of synthetic pathways.

General Synthetic Strategies for PEGylation

The synthesis of PEG-based linkers typically begins with a pre-formed PEG polymer, which is then chemically modified to introduce desired functional groups at its termini. The most common starting material is a PEG diol (HO-PEG-OH), which can be readily functionalized. The degree of polymerization (n) of the PEG chain can be varied to achieve the desired linker length, which is a critical parameter for optimizing the biological activity of the final conjugate.

A fundamental aspect of PEG linker synthesis is the potential for polydispersity. The polydispersity index (PDI) is a measure of the distribution of molecular weights in a given polymer sample. A PDI of 1.0 indicates a perfectly monodisperse polymer, where all chains have the same length. While achieving a PDI of 1.0 is synthetically challenging, many commercial PEG reagents have a low PDI (typically < 1.1), which is suitable for most applications. For applications requiring highly defined linkers, monodisperse PEG building blocks can be used.

The following sections will detail the synthesis of various classes of PEG linkers, including homobifunctional, heterobifunctional, and multi-arm linkers.

Synthesis of Homobifunctional PEG Linkers

Homobifunctional PEG linkers possess the same reactive group at both ends of the PEG chain. These linkers are commonly used for crosslinking applications or for conjugating two identical molecules.

Synthesis of PEG-bis-Amine

The introduction of terminal amine groups is a common strategy to create versatile PEG linkers that can be further functionalized or directly conjugated to molecules containing amine-reactive groups (e.g., carboxylic acids, NHS esters).

Experimental Protocol: Synthesis of PEG-bis-Amine from PEG-bis-OH

A widely used method for the synthesis of PEG-bis-amine involves a two-step process: mesylation of the terminal hydroxyl groups followed by nucleophilic substitution with an amine source, such as sodium azide (B81097), and subsequent reduction.

-

Mesylation of PEG-diol: To a solution of PEG-diol (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) at 0 °C under an inert atmosphere, triethylamine (B128534) (TEA, 2.2 equivalents) is added, followed by the dropwise addition of methanesulfonyl chloride (MsCl, 2.2 equivalents). The reaction is stirred at 0 °C for 2 hours and then at room temperature overnight. The reaction mixture is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield PEG-bis-mesylate.

-

Azidation: The PEG-bis-mesylate (1 equivalent) is dissolved in dimethylformamide (DMF), and sodium azide (NaN3, 5 equivalents) is added. The mixture is heated to 80-100 °C and stirred for 12-24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is redissolved in DCM and washed with water. The organic layer is dried, filtered, and concentrated to give PEG-bis-azide.

-

Reduction: The PEG-bis-azide (1 equivalent) is dissolved in methanol (B129727) or THF, and a reducing agent such as triphenylphosphine (B44618) (PPh3, 2.2 equivalents) followed by water (Staudinger reaction) or a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere is added. The reaction is stirred at room temperature until the disappearance of the azide signal is confirmed by IR spectroscopy. The solvent is removed, and the crude product is purified by precipitation in cold diethyl ether or by dialysis to yield the final PEG-bis-amine.

Quantitative Data:

| Starting Material | Product | Yield (%) | PDI | Reference |

| PEG-diol (2 kDa) | PEG-bis-amine (2 kDa) | >85% | <1.05 | |

| PEG-diol (5 kDa) | PEG-bis-amine (5 kDa) | >80% | <1.05 |

Synthetic Workflow:

Caption: Synthesis of PEG-bis-amine from PEG-diol.

Synthesis of PEG-bis-NHS Ester

PEG-bis-NHS esters are valuable crosslinking agents that react with primary amines under mild conditions to form stable amide bonds.

Experimental Protocol: Synthesis of PEG-bis-NHS Ester from PEG-bis-Carboxylic Acid

This synthesis first requires the conversion of PEG-diol to PEG-bis-carboxylic acid, which is then activated with N-hydroxysuccinimide (NHS).

-

Synthesis of PEG-bis-Carboxylic Acid: PEG-diol (1 equivalent) is dissolved in a suitable solvent like DCM. Jones reagent (CrO3/H2SO4) or another oxidizing agent is added, and the reaction is stirred until the oxidation is complete. The product is then purified. A more common and milder method involves reacting PEG-diol with a protected carboxyl-containing molecule, such as t-butyl bromoacetate, followed by deprotection.

-

Activation with NHS: PEG-bis-carboxylic acid (1 equivalent) is dissolved in anhydrous DCM or DMF. N,N'-Dicyclohexylcarbodiimide (DCC, 2.2 equivalents) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 2.2 equivalents) and N-hydroxysuccinimide (NHS, 2.2 equivalents) are added. The reaction mixture is stirred at room temperature for 12-24 hours. The by-product, dicyclohexylurea (DCU), is removed by filtration if DCC is used. The solvent is then removed, and the product is purified by precipitation in cold diethyl ether to yield PEG-bis-NHS ester.

Quantitative Data:

| Starting Material | Product | Yield (%) | PDI | Reference |

| PEG-dicarboxylic acid (3.4 kDa) | PEG-bis-NHS ester (3.4 kDa) | ~90% | <1.06 |

Synthetic Workflow:

The Core Principles of PEGylation for Protein Modification: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, a process known as PEGylation, has emerged as a cornerstone technology in biopharmaceutical development. This modification offers a multitude of advantages, primarily aimed at enhancing the therapeutic profile of protein drugs. By increasing the hydrodynamic size and masking surface epitopes, PEGylation can dramatically improve a protein's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the fundamental principles of PEGylation, including the underlying chemistry, strategic considerations, and the analytical techniques essential for characterization.

Fundamental Rationale for PEGylation

The primary motivation for PEGylating a therapeutic protein is to improve its in vivo performance. The attachment of the hydrophilic and flexible PEG polymer imparts several key characteristics:

-

Prolonged Circulatory Half-Life: The increased hydrodynamic volume of the PEGylated protein reduces its renal clearance, leading to a significantly longer circulation time in the bloodstream. This allows for less frequent dosing, improving patient compliance and convenience.[1][2][3][4]

-

Reduced Immunogenicity and Antigenicity: The PEG chains form a protective hydrophilic shield around the protein, masking its surface epitopes from recognition by the immune system. This "stealth" effect can significantly reduce the protein's immunogenicity and antigenicity.[3][5]

-

Enhanced Stability: PEGylation can protect proteins from proteolytic degradation by sterically hindering the approach of proteases.[3][5]

-

Improved Solubility and Reduced Aggregation: The highly hydrophilic nature of PEG can enhance the solubility of proteins, particularly those prone to aggregation.[3][5]

While highly beneficial, a potential trade-off of PEGylation is a decrease in the protein's specific biological activity in vitro. This is often due to the PEG chains sterically hindering the interaction of the protein with its target receptor or substrate. However, this reduction in immediate potency is frequently more than compensated for by the extended circulation time and improved stability in vivo.[6]

The Chemistry of PEGylation: From Random to Site-Specific Approaches

The evolution of PEGylation chemistry has progressed from non-specific, random conjugation methods to highly specific, targeted approaches, offering greater control over the final product's homogeneity and bioactivity.

First-Generation PEGylation: Targeting Amine Groups

The earliest and most straightforward approach to PEGylation involves the random modification of primary amine groups, specifically the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group. This is typically achieved using PEG reagents activated with an N-hydroxysuccinimide (NHS) ester.

-

Reaction: The NHS ester-activated PEG reacts with unprotonated primary amines on the protein surface to form a stable amide bond.

-

Advantages: The chemistry is relatively simple and robust.

-

Disadvantages: Proteins typically have multiple lysine residues, leading to a heterogeneous mixture of PEGylated species with varying numbers of PEG chains attached at different locations. This heterogeneity can result in a product with inconsistent biological activity and can complicate purification and characterization.

Second-Generation PEGylation: Towards Site-Specificity

To overcome the limitations of random PEGylation, second-generation strategies focus on achieving site-specific or more controlled conjugation.

By controlling the reaction pH, it is possible to preferentially target the N-terminal α-amino group. The pKa of the N-terminal amine is typically lower (around 7.6-8.0) than that of lysine's ε-amino group (around 10.0-10.5). Performing the PEGylation reaction at a pH between 7 and 8 results in a higher proportion of unprotonated N-terminal amines, favoring their reaction with amine-reactive PEG reagents.[7]

A highly effective method for site-specific PEGylation involves targeting the thiol group of a cysteine residue. Since free, surface-exposed cysteines are relatively rare in proteins, site-directed mutagenesis can be used to introduce a single cysteine at a desired location, away from the protein's active site.[8][9]

-

Common Reagents: PEG-maleimide is a widely used reagent that reacts specifically with the sulfhydryl group of cysteine to form a stable thioether bond.[9]

-

Advantages: This approach offers precise control over the PEGylation site, leading to a homogeneous product with preserved biological activity.[8][9]

The overall workflow for a typical PEGylation project, from initial reaction to final characterization, is a multi-step process requiring careful planning and execution.

A critical early step in any PEGylation project is the selection of an appropriate chemical strategy. This decision is influenced by a number of factors related to the protein's structure and the desired outcome of the modification.

Quantitative Impact of PEGylation on Protein Properties

The extent to which PEGylation alters a protein's properties is quantifiable and is influenced by factors such as the size and number of attached PEG chains.

Pharmacokinetics

The most significant and consistently observed effect of PEGylation is the extension of the protein's plasma half-life. This is primarily due to the increased hydrodynamic radius, which reduces the rate of renal filtration.

| Protein | PEG Size (kDa) | Native Half-Life | PEGylated Half-Life | Fold Increase |

| Interferon-α2a | 40 (branched) | ~2-3 hours[10] | ~50 hours[10] | ~17-25 |

| Interferon-α2b | 12 (linear) | ~2-3 hours[10] | ~4.6 hours (absorption) | ~1.5-2.3 |

| G-CSF | 20 | Short | Significantly longer | - |

| GM-CSF | 5-40 | Short | Up to 47-fold longer[11] | Up to 47 |

Note: Half-life values can vary depending on the study and the animal model used.

Bioactivity

The impact of PEGylation on a protein's in vitro bioactivity is highly dependent on the specific protein, the site of PEG attachment, and the size of the PEG chain. Generally, a larger PEG and a higher degree of PEGylation lead to a greater reduction in activity.

| Protein | PEG Size (kDa) | Degree of PEGylation | Residual Activity (%) |

| Lysozyme (B549824) | 2 | Low | >80%[12] |

| Lysozyme | 5 | Low | ~60-80%[12] |

| Lysozyme | 10 | Low | <60%[12] |

| Lysozyme | 5 | High | Lower than low degree |

| Interferon-α2a | 40 (branched) | Mono | ~7%[6] |

Experimental Protocols

The following sections provide detailed methodologies for common PEGylation and characterization experiments.

Amine-Specific PEGylation of Bovine Serum Albumin (BSA) with NHS-Ester PEG

This protocol describes the random PEGylation of BSA, a model protein, using an NHS-ester activated PEG.

Materials:

-

Bovine Serum Albumin (BSA)

-

mPEG-NHS (e.g., 5 kDa)

-

Phosphate Buffered Saline (PBS), 0.1 M, pH 7.4 (amine-free)

-

Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF), anhydrous

-

Quenching buffer (1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Reaction tubes

-

Magnetic stirrer or orbital shaker

Procedure:

-

Protein Preparation: Prepare a 10 mg/mL solution of BSA in 0.1 M PBS, pH 7.4. Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the reaction.

-

PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 100 mg/mL). The NHS-ester is moisture-sensitive and hydrolyzes in aqueous solutions.

-

PEGylation Reaction:

-

Calculate the required volume of the PEG stock solution to achieve the desired molar excess of PEG to protein (a 10 to 20-fold molar excess is a good starting point).

-

Slowly add the PEG solution to the stirring BSA solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[13]

-

-

Reaction Quenching: Add the quenching buffer to a final concentration of 10-50 mM to react with any unreacted PEG-NHS. Incubate for 30 minutes at room temperature.

-

Purification: Proceed immediately to purification of the PEGylated BSA, typically using size-exclusion chromatography (SEC) to remove unreacted PEG and quenching agent, followed by ion-exchange chromatography (IEX) to separate PEGylated species from unreacted BSA.[][15]

Site-Specific PEGylation of a Cysteine-Mutant Protein with Maleimide-PEG

This protocol outlines the site-specific PEGylation of a protein engineered to contain a single reactive cysteine residue.

Materials:

-

Cysteine-containing protein

-

mPEG-Maleimide (e.g., 20 kDa)

-

Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.0)

-

Tris(2-carboxyethyl)phosphine (TCEP) (optional, as a reducing agent)

-

Quenching solution (e.g., 1 M L-cysteine or β-mercaptoethanol)

-

Degassing equipment (optional, for oxygen-sensitive proteins)

Procedure:

-

Protein Preparation:

-

Dissolve or buffer exchange the protein into the reaction buffer. The presence of a chelating agent like EDTA is recommended to prevent disulfide bond formation.

-

If the cysteine residue is oxidized or part of a disulfide bond, a mild reducing agent like TCEP can be added (e.g., 10-fold molar excess over protein) and incubated for 30-60 minutes at room temperature prior to adding the PEG reagent.[8]

-

-

PEG Reagent Preparation: Dissolve the mPEG-Maleimide in the reaction buffer immediately before use.

-

PEGylation Reaction:

-

Add the dissolved PEG-maleimide to the protein solution at a 5 to 10-fold molar excess.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The reaction should be protected from light.

-

-

Reaction Quenching: Add an excess of the quenching solution (e.g., L-cysteine to a final concentration of 10 mM) to react with any unreacted PEG-maleimide. Incubate for 30-60 minutes.

-

Purification: Purify the PEGylated protein using SEC to remove excess PEG reagent and quenching agent, followed by IEX if necessary to separate from any unreacted protein.

Characterization of PEGylated Proteins

SDS-PAGE is a fundamental technique to qualitatively assess the outcome of a PEGylation reaction. The covalent attachment of PEG increases the molecular weight of the protein, resulting in a noticeable shift in its migration on the gel.

Procedure:

-

Prepare samples of the un-PEGylated protein, the crude PEGylation reaction mixture, and the purified PEGylated fractions.

-

Mix the samples with SDS-PAGE loading buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) and heat at 95°C for 5 minutes.

-

Load the samples onto a polyacrylamide gel of an appropriate percentage (e.g., a 4-12% gradient gel is often suitable for resolving PEGylated proteins).

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) and destain to visualize the protein bands.

-

Observation: A successful PEGylation will result in the appearance of new bands at higher apparent molecular weights corresponding to the mono-, di-, and poly-PEGylated species. The purified PEGylated protein should appear as a single, higher molecular weight band. It is important to note that PEGylated proteins often migrate slower on SDS-PAGE than their actual molecular weight would suggest, leading to an overestimation of the apparent molecular weight.[16]

SEC separates molecules based on their hydrodynamic radius. It is a powerful tool for separating PEGylated proteins from unreacted protein and excess PEG reagent.

Procedure:

-

Equilibrate an appropriate SEC column (e.g., Superdex 200 or similar) with a suitable mobile phase (e.g., PBS).

-

Inject the PEGylation reaction mixture or purified sample onto the column.

-

Monitor the elution profile using UV absorbance at 280 nm.

-

Elution Profile: PEGylated proteins, having a larger hydrodynamic radius, will elute earlier than the un-PEGylated protein. Unreacted PEG reagent will typically elute much later.[][17]

IEX separates proteins based on their net surface charge. PEGylation can shield charged residues on the protein surface, altering its interaction with the IEX resin. This technique is particularly useful for separating different PEGylated species (e.g., mono- vs. di-PEGylated) and positional isomers.[15][18]

Procedure:

-

Choose an appropriate IEX resin (cation or anion exchange) based on the protein's isoelectric point (pI) and the desired pH of the separation.

-

Equilibrate the column with a low-salt starting buffer.

-

Load the sample onto the column.

-

Elute the bound proteins using a salt gradient (e.g., increasing NaCl concentration).

-

Elution Profile: Un-PEGylated protein will typically bind more strongly to the resin than its PEGylated counterparts. Species with a higher degree of PEGylation will elute earlier in the gradient due to increased charge shielding.

MALDI-TOF MS is a key technique for determining the precise molecular weight of the PEGylated protein and thus confirming the degree of PEGylation (the number of PEG molecules attached).

Procedure:

-

Sample Preparation: Mix the purified PEGylated protein sample with a suitable matrix solution (e.g., sinapinic acid for larger proteins).

-

Spot the mixture onto a MALDI target plate and allow it to dry.

-

Analysis: Analyze the sample in the mass spectrometer.

-

Data Interpretation: The resulting mass spectrum will show a series of peaks. The mass difference between adjacent peaks in a series of PEGylated species will correspond to the molecular weight of the attached PEG moiety. This allows for the unambiguous determination of the number of PEG chains conjugated to the protein.

Conclusion

PEGylation is a powerful and versatile technology for improving the therapeutic properties of protein drugs. A thorough understanding of the underlying chemical principles, strategic considerations for site-specific modification, and the appropriate analytical techniques for characterization are paramount for the successful development of a PEGylated biopharmaceutical. By carefully controlling the PEGylation process and rigorously characterizing the resulting conjugate, researchers and drug developers can unlock the full potential of this transformative technology to create safer and more effective protein-based medicines.

References

- 1. Development and pharmacokinetics and pharmacodynamics of pegylated interferon alfa-2a (40 kD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. biopharminternational.com [biopharminternational.com]

- 5. creativepegworks.com [creativepegworks.com]

- 6. youtube.com [youtube.com]

- 7. scielo.br [scielo.br]

- 8. Site-Specific Protein PEGylation: Application to Cysteine Analogs of Recombinant Human Granulocyte Colony-Stimulating Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Site-specific PEGylation of engineered cysteine analogues of recombinant human granulocyte-macrophage colony-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of PEG molecular weight and PEGylation degree on the physical stability of PEGylated lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 15. biopharminternational.com [biopharminternational.com]

- 16. Pharmacokinetics comparison of two pegylated interferon alfa formulations in healthy volunteers [arca.fiocruz.br]

- 17. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. assets.fishersci.com [assets.fishersci.com]

Methodological & Application

Application Notes and Protocols for m-PEG3-succinimidyl carbonate in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction to m-PEG3-succinimidyl carbonate in ADC Development

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the cytotoxic payload, is a critical component influencing the ADC's stability, efficacy, and pharmacokinetic profile. This compound is a discrete, hydrophilic linker designed for the development of ADCs.

This linker features two key functional groups:

-

Succinimidyl Carbonate: An amine-reactive group that forms a stable carbamate (B1207046) bond with primary amines, predominantly the ε-amino group of lysine (B10760008) residues on the surface of an antibody.[1] This method of conjugation is robust and well-established in bioconjugation chemistry.

-

m-PEG3 Moiety: A short, monodisperse polyethylene (B3416737) glycol (PEG) chain with three repeating ethylene (B1197577) glycol units. This hydrophilic spacer offers several advantages in ADC design:

-

Enhanced Solubility: The PEG chain increases the hydrophilicity of the ADC, which can help to mitigate aggregation issues often associated with hydrophobic payloads.[2][]

-

Improved Pharmacokinetics: The hydrophilic nature of PEG can shield the hydrophobic payload, potentially reducing clearance rates and prolonging the ADC's circulation half-life.[2][4]

-

Reduced Immunogenicity: PEGylation can mask potential epitopes on the linker-payload, thereby reducing the immunogenicity of the ADC.[2][]

-

Discrete Length: As a monodisperse linker, this compound ensures the production of more homogeneous ADCs, which is a critical quality attribute for therapeutic agents.[2]

-

The use of a short PEG chain like PEG3 represents a balance between improving the physicochemical properties of the ADC and maintaining high potency, as longer PEG chains can sometimes sterically hinder the interaction of the payload with its intracellular target.[4][5]

Data Presentation: Impact of Short PEG Linkers on ADC Properties

While specific data for this compound is not extensively published in direct comparative studies, the following tables illustrate the expected trends based on data from ADCs constructed with short, discrete PEG linkers. This data is intended to be representative and highlights the general impact of incorporating a short PEG spacer.

Table 1: Influence of Short PEG Linkers on Drug-to-Antibody Ratio (DAR) and ADC Stability

| Linker Type | Typical Molar Excess of Linker | Resulting Average DAR | Aggregation Tendency | Reference |

| Non-PEGylated | 5-10 fold | 3-4 | Higher | [6] |

| m-PEG3 (Illustrative) | 5-10 fold | 3.5-4.5 | Lower | [7] |

| m-PEG4 | 5-10 fold | 3.5-5 | Low | [8] |

| m-PEG8 | 5-10 fold | 4-6 | Low | [8] |